![molecular formula C19H18ClNO6 B270509 Dimethyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}isophthalate](/img/structure/B270509.png)

Dimethyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}isophthalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dimethyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}isophthalate, also known as DCPA, is a widely used herbicide that belongs to the phenoxyalkanoic acid family. It is a selective herbicide that is used to control weeds in a variety of crops, including soybeans, wheat, corn, and cotton. DCPA has been in use since the 1960s and has proven to be effective in controlling a variety of broadleaf weeds.

Mechanism of Action

Dimethyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}isophthalate works by inhibiting the growth of weeds. It does this by disrupting the growth of the weed's root system. This compound is absorbed by the weed's roots and transported to the growing points of the plant. This causes the plant to stop growing and eventually die.

Biochemical and physiological effects:

This compound has been shown to have minimal toxicity to mammals and birds. It is rapidly broken down in the environment and does not accumulate in the food chain. However, this compound can be toxic to aquatic organisms and should be used with caution near water sources.

Advantages and Limitations for Lab Experiments

Dimethyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}isophthalate is a widely used herbicide that has proven to be effective in controlling a variety of broadleaf weeds. It is relatively inexpensive and easy to use. However, this compound can have negative effects on non-target plants and should be used with caution in areas where sensitive plants are present.

Future Directions

1. Development of more selective herbicides that have minimal effects on non-target plants.

2. Investigation of the long-term effects of Dimethyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}isophthalate on soil health and microbial populations.

3. Development of new formulations of this compound that are more environmentally friendly.

4. Investigation of the effects of this compound on non-target organisms, such as pollinators and beneficial insects.

5. Development of new methods for controlling weeds that do not rely on herbicides.

Synthesis Methods

The synthesis of Dimethyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}isophthalate involves the reaction of 4-chloro-2-methylphenol with phthalic anhydride to form 5-(4-chloro-2-methylphenoxy)isophthalic acid. This acid is then reacted with dimethylamine and acetic anhydride to form the final product, this compound.

Scientific Research Applications

Dimethyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}isophthalate has been extensively studied for its use as a herbicide. It has been shown to be effective in controlling a variety of broadleaf weeds, including pigweed, ragweed, and lambsquarters. This compound is also used to control weeds in turfgrass, ornamental plants, and non-crop areas.

properties

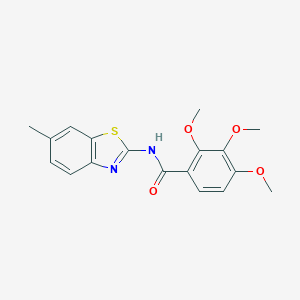

Molecular Formula |

C19H18ClNO6 |

|---|---|

Molecular Weight |

391.8 g/mol |

IUPAC Name |

dimethyl 5-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]benzene-1,3-dicarboxylate |

InChI |

InChI=1S/C19H18ClNO6/c1-11-6-14(20)4-5-16(11)27-10-17(22)21-15-8-12(18(23)25-2)7-13(9-15)19(24)26-3/h4-9H,10H2,1-3H3,(H,21,22) |

InChI Key |

BMJTTZFESXAZEO-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B270436.png)

![N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B270437.png)

![Ethyl 3-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270442.png)

![2-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B270469.png)

![N-[4-(diethylamino)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B270472.png)